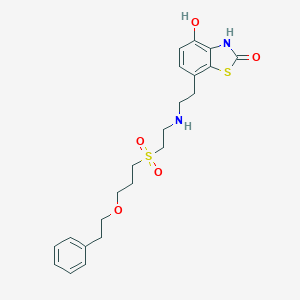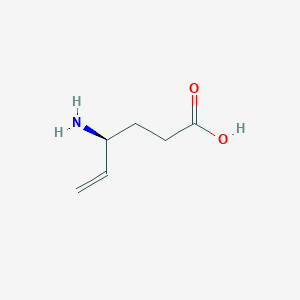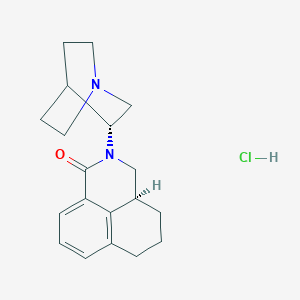
Palonosetron hydrochloride, (3R)-
Übersicht
Beschreibung
Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It is used to prevent upset stomach and throwing up . It is also used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .
Molecular Structure Analysis
Palonosetron hydrochloride forms a tight and effective wedge in the binding pocket, made possible by its rigid tricyclic ring structure and its interactions with binding site residues . It adopts a binding pose that is distinct from the related antiemetics granisetron and tropisetron .Chemical Reactions Analysis
Palonosetron is a selective 5-HT3 receptor antagonist, blocking serotonin, both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . It is metabolized via CYP enzymes (and likely other pathways) to relatively inactive metabolites .Physical And Chemical Properties Analysis
Palonosetron hydrochloride is a solid, white to off-white substance . Its melting point is greater than 290°C . It is well absorbed and has a distribution volume of 8.3 ± 2.5 L/kg .Wissenschaftliche Forschungsanwendungen
Prophylaxis of Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : Palonosetron is a 5-hydroxytryptamine 3 receptor antagonist (5-HT3 RA) with a strong binding affinity and long half-life. It has been used in numerous trials for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV) .
- Methods of Application : A literature search of Ovid MEDLINE, EMBASE, and CENTRAL was conducted to identify randomized controlled trials (RCTs) comparing palonosetron to other 5-HT3 RAs in CINV prophylaxis .
- Results or Outcomes : Palonosetron was consistently statistically superior in complete response (CR), complete control (CC), no emesis, or no nausea and was sometimes superior in no rescue medication . Palonosetron was statistically significantly safer in dizziness and mean QTc interval change and similar in constipation, headache, and diarrhea .
Management of Postoperative Nausea and Vomiting
- Summary of Application : Palonosetron is used for the management of postoperative nausea and vomiting .
Formulation for Pediatric and Geriatric Patients
- Summary of Application : Research has been conducted to formulate Palonosetron hydrochloride into an oral jelly to avoid swallowing related issues in pediatric and geriatric patients .
Prevention and Treatment of Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : Palonosetron is used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is a 5-HT3 antagonist .
- Methods of Application : Palonosetron is administered intravenously, or as a single oral capsule . It has a longer duration of action than other 5-HT3 antagonists .
- Results or Outcomes : The oral formulation was approved on August 22, 2008, for prevention of acute CINV alone, as a large clinical trial did not show oral administration to be as effective as intravenous use against delayed CINV .
Prophylaxis of Postoperative Nausea and Vomiting
- Summary of Application : Palonosetron is used for the prevention of postoperative nausea and vomiting for up to 24 hours post operation .
Prophylaxis of Chemotherapy-Induced Nausea and Vomiting in Moderately Emetogenic Cancer Chemotherapy
- Summary of Application : Palonosetron is used for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately emetogenic cancer chemotherapy .
- Methods of Application : The specific dose is 250 mcg as a single dose via bolus injection over 30 seconds to be given approximately 30 minutes before chemotherapy .
Prevention of Acute Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : Palonosetron is used for the prevention of acute chemotherapy-induced nausea and vomiting (CINV). It is a 5-HT3 antagonist .
- Methods of Application : Palonosetron is administered intravenously, or as a single oral capsule . It has a longer duration of action than other 5-HT3 antagonists .
- Results or Outcomes : The oral formulation was approved on August 22, 2008, for prevention of acute CINV alone, as a large clinical trial did not show oral administration to be as effective as intravenous use against delayed CINV .
Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : Palonosetron is used for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). It is the only drug of its class approved for this use by the U.S. Food and Drug Administration .
Prophylaxis of Nausea Post Chemotherapy Regimen in Combination with Netupitant
Zukünftige Richtungen
Palonosetron Hydrochloride Injection is indicated in adults for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately emetogenic cancer chemotherapy, and for the prevention of postoperative nausea and vomiting (PONV) for up to 24 hours following surgery . Its efficacy beyond 24 hours has not been demonstrated . It is also indicated in pediatric patients aged 1 month to less than 17 years for the prevention of acute nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy, including highly emetogenic cancer chemotherapy .
Eigenschaften
IUPAC Name |
(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-KALLACGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palonosetron hydrochloride, (3R)- | |
CAS RN |
135729-76-9 | |
| Record name | (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron hydrochloride, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALONOSETRON HYDROCHLORIDE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



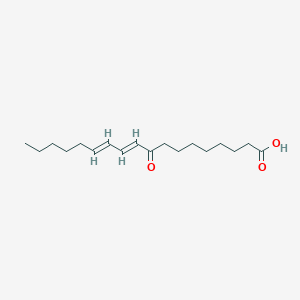
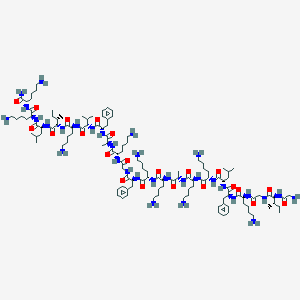

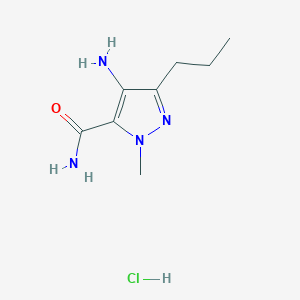
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
